

# The Dual Role of ChemR23 in Inflammatory Diseases: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ChemR23-IN-1*

Cat. No.: *B12400190*

[Get Quote](#)

Executive Summary: The Chemokine-like receptor 1 (ChemR23), also known as CMKLR1, is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of inflammatory responses. It possesses a unique dual functionality, capable of both promoting and resolving inflammation depending on the ligand it binds. Its primary endogenous ligands are the protein chemerin and the lipid mediator Resolvin E1 (RvE1).<sup>[1][2][3]</sup> Chemerin and its processed peptides typically act as chemoattractants for immune cells, contributing to the initiation and amplification of inflammation, while RvE1 is a specialized pro-resolving mediator that actively orchestrates the return to tissue homeostasis.<sup>[4][5]</sup> This dichotomy places ChemR23 at a crucial nexus in the inflammatory cascade, making it a highly attractive therapeutic target for a wide range of chronic inflammatory and autoimmune diseases. This guide provides an in-depth overview of the ChemR23 signaling axis, its role in various pathologies, quantitative data on its expression and function, relevant experimental protocols, and its potential in drug development.

## The ChemR23 Signaling Axis

ChemR23 is expressed on various immune cells, including monocytes, macrophages (particularly pro-inflammatory M1 macrophages), dendritic cells (DCs), and natural killer (NK) cells, as well as non-immune cells like adipocytes and endothelial cells. Its function is dictated by the specific ligand present in the tissue microenvironment.

## Ligands: A Tale of Two Signals

- **Chemerin (RARRES2):** Initially synthesized as an inactive precursor (prochemerin), it is activated through proteolytic cleavage in inflammatory settings. Active chemerin acts as a potent chemoattractant, recruiting ChemR23-expressing cells like macrophages and DCs to sites of inflammation. This function is central to the initiation phase of the immune response. However, further processing of chemerin can generate peptides with anti-inflammatory properties, highlighting the complexity of this system.
- **Resolvin E1 (RvE1):** An omega-3 fatty acid-derived lipid mediator, RvE1 is a key player in the active resolution of inflammation. Its binding to ChemR23 triggers pro-resolving pathways, such as enhancing the phagocytosis of apoptotic cells by macrophages (efferocytosis), inhibiting neutrophil infiltration, and downregulating pro-inflammatory cytokine production.

## Downstream Signaling Pathways

Activation of ChemR23 by its ligands initiates distinct intracellular signaling cascades. Chemerin binding typically activates G<sub>ai</sub> protein, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn causes the phosphorylation of extracellular-signal-regulated kinases 1/2 (ERK1/2) and activation of the pro-inflammatory nuclear factor kappa B (NF- $\kappa$ B) pathway. In contrast, RvE1 signaling promotes resolution, in part by blocking TNF- $\alpha$ -induced NF- $\kappa$ B activation and stimulating pathways like the Akt/MEK/MAPK cascade, which can lead to increased IL-10 transcription and enhanced phagocytosis. In neuroinflammation models, ChemR23 signaling has also been shown to involve the CaMKK2/AMPK/Nrf2 pathway to exert anti-inflammatory and neuroprotective effects.



[Click to download full resolution via product page](#)

Caption: ChemR23 signaling pathways initiated by chemerin versus Resolvin E1.

# The Role of ChemR23 in Inflammatory Diseases

The differential expression and function of the ChemR23 axis have been implicated in a variety of inflammatory conditions.

- Psoriasis: The chemerin/ChemR23 axis is a key player in the early stages of psoriasis. High levels of chemerin are found in pre-psoriatic and early lesions, correlating strongly with the recruitment of plasmacytoid dendritic cells (pDCs) and neutrophils into the skin, which are critical for the production of type I interferons that drive the disease.
- Rheumatoid Arthritis (RA): In the synovium of RA patients, both chemerin and ChemR23 are highly expressed. Chemerin activates fibroblast-like synoviocytes (FLSs), promoting their motility and the production of pro-inflammatory mediators like IL-6, CCL2, and matrix metalloproteinase 3 (MMP-3), thereby contributing to joint inflammation and degradation.
- Inflammatory Bowel Disease (IBD): ChemR23 is significantly overexpressed in the inflamed colon tissues of severe IBD patients, including those unresponsive to standard biologic therapies. This expression is associated with significant neutrophil accumulation in the mucosa, suggesting a role in the persistent, non-resolving inflammation characteristic of IBD.
- Neuroinflammation: The ChemR23 axis plays a complex role in the central nervous system. In models of germinal matrix hemorrhage and ischemic stroke, activation of ChemR23 signaling has been shown to be neuroprotective by suppressing neuroinflammation, reducing neuronal apoptosis, and dampening oxidative stress. This suggests its potential as a therapeutic target for acute brain injuries.
- Metabolic Diseases: As an adipokine, chemerin links obesity to a state of chronic, low-grade inflammation. The chemerin/ChemR23 axis is implicated in obesity-related insulin resistance and cardiovascular diseases. In diabetic nephropathy, this axis promotes inflammation and injury of glomerular endothelial cells.



[Click to download full resolution via product page](#)

Caption: The multifaceted role of the ChemR23 axis across various inflammatory diseases.

## Quantitative Data Summary

The following tables summarize key quantitative findings regarding ChemR23 expression and function from various studies.

Table 1: ChemR23 Expression in Inflammatory Conditions

| Disease/Condition                | Cell Type / Tissue     | Observation                                       | Significance                                  | Citation(s) |
|----------------------------------|------------------------|---------------------------------------------------|-----------------------------------------------|-------------|
| Type 2 Diabetes                  | Neutrophils            | Highly expressed compared to healthy controls     | p < 0.01                                      |             |
| Periodontitis                    | Neutrophils            | Moderately expressed compared to healthy controls | p < 0.05                                      |             |
| LPS or TNF- $\alpha$ Stimulation | Neutrophils, Monocytes | Significantly increased receptor expression       | p < 0.001 (LPS),<br>p < 0.01 (TNF- $\alpha$ ) |             |
| Inflammatory Bowel Disease       | Inflamed Colon Tissue  | Overexpressed in severe patients                  | -                                             |             |
| Rheumatoid Arthritis             | Synovium               | Highly expressed compared to osteoarthritis       | -                                             |             |
| Psoriasis                        | Early Skin Lesions     | Strong expression in the dermis                   | -                                             |             |
| Ischemic Stroke (Mouse Model)    | Ischemic Brain Tissue  | Expression peaked at Day 1 post-MCAO              | -                                             |             |

Table 2: Functional Effects of ChemR23 Modulation

| Modulator                | Model System                          | Key Effect                                        | Quantitative Result                               | Citation(s) |
|--------------------------|---------------------------------------|---------------------------------------------------|---------------------------------------------------|-------------|
| Chemerin                 | RA Fibroblast-like Synoviocytes       | Enhanced production of IL-6, CCL2, MMP-3          | -                                                 |             |
| Chemerin Peptide (C15)   | Zymosan-induced Peritonitis (Mouse)   | Suppressed neutrophil recruitment                 | 63% reduction                                     |             |
| Chemerin Peptide (C15)   | Zymosan-induced Peritonitis (Mouse)   | Suppressed monocyte recruitment                   | 62% reduction                                     |             |
| Resolvin E1 (RvE1)       | Human Macrophages                     | Enhances phagocytosis of apoptotic neutrophils    | -                                                 |             |
| Anti-chemerin Antibody   | IMQ-induced Psoriasis (Mouse)         | Diminished epidermal proliferation & inflammation | -                                                 |             |
| Agonist anti-ChemR23 mAb | Chronic Colitis (Mouse)               | Triggered resolution of inflammation              | Significant decrease in tissue lesions & fibrosis |             |
| ChemR23 Knockout         | LPS-induced Lung Inflammation (Mouse) | Increased neutrophil infiltrate post-LPS          | -                                                 |             |

## Key Experimental Protocols

Studying the ChemR23 axis involves a range of in vitro and in vivo techniques. Below are summarized methodologies for key experiments.

## In Vitro Macrophage Polarization and ChemR23 Analysis

This protocol is used to assess how inflammatory stimuli regulate ChemR23 expression and function in macrophages.

- **Cell Isolation:** Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
- **Macrophage Differentiation:** Culture monocytes for 7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF or GM-CSF to differentiate them into M2-like or M1-like macrophages, respectively.
- **M1 Polarization:** To induce a classic pro-inflammatory M1 phenotype, stimulate M-CSF-differentiated macrophages with LPS (e.g., 100 ng/mL) and IFN- $\gamma$  (e.g., 20 ng/mL) for 24-48 hours.
- **ChemR23 Expression Analysis:**
  - **qRT-PCR:** Extract total RNA and perform quantitative real-time PCR to measure CMKLR1 (ChemR23) mRNA levels, using appropriate housekeeping genes for normalization.
  - **Flow Cytometry:** Stain cells with a fluorochrome-conjugated anti-ChemR23 antibody to quantify surface receptor expression.
- **Functional Assays:**
  - **Chemotaxis Assay:** Use a Boyden chamber or similar migration assay system. Place polarized macrophages in the upper chamber and add chemerin to the lower chamber as a chemoattractant. Quantify migrated cells after several hours.
  - **Phagocytosis Assay:** Treat macrophages with RvE1 (e.g., 10 nM) and then incubate with pHrodo-labeled apoptotic cells or microbial particles. Measure phagocytic activity via flow cytometry or fluorescence microscopy.

## In Vivo Model: Zymosan-Induced Peritonitis

This model is used to evaluate the pro-resolving or anti-inflammatory effects of ChemR23-targeting compounds.

- **Animal Model:** Use wild-type and ChemR23 knockout (ChemR23<sup>-/-</sup>) mice on a C57BL/6 background to establish receptor dependency.
- **Compound Administration:** Administer the test compound (e.g., chemerin-derived peptide C15, 0.32 ng/kg) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- **Induction of Peritonitis:** After a set pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse).
- **Peritoneal Lavage:** At a specified time point post-zymosan challenge (e.g., 4 or 24 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with ice-cold PBS/EDTA.
- **Cellular Analysis:**
  - **Cell Counting:** Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
  - **Differential Counts:** Prepare cytocentrifuge slides, stain with Wright-Giemsa, and perform differential counts to quantify neutrophils and monocytes/macrophages. Alternatively, use flow cytometry with specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
- **Mediator Analysis:** Centrifuge the lavage fluid and analyze the supernatant for levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6) and chemokines using ELISA or multiplex bead arrays.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for investigating the ChemR23 axis.

## Therapeutic Targeting of ChemR23

The dual nature of ChemR23 makes it a nuanced but highly promising drug target.

- **Agonist Strategy:** For chronic inflammatory diseases like IBD, where there is a failure to resolve inflammation, an agonist approach is attractive. Activating ChemR23 with a pro-resolving agonist (mimicking RvE1) could actively switch off inflammation, reduce neutrophil accumulation, and promote tissue repair. A monoclonal antibody agonist, OSE-230, is in development for chronic inflammation, designed to trigger this resolution pathway.
- **Antagonist Strategy:** In conditions where the pro-inflammatory chemoattractant arm of the axis is dominant (e.g., early psoriasis or acute inflammatory flares), an antagonist that blocks chemerin binding could be beneficial to prevent the initial recruitment of inflammatory cells.

## Conclusion

The ChemR23 receptor is a pivotal control point in the regulation of inflammation. Its ability to be steered by distinct pro-inflammatory and pro-resolving ligands places it at the heart of the balance between a healthy immune response and chronic pathological inflammation. Its differential role across a spectrum of diseases, from psoriasis and rheumatoid arthritis to IBD and neuroinflammation, underscores its importance. A deeper understanding of the tissue-

specific processing of its ligands and the resulting downstream signaling will be key to successfully harnessing its therapeutic potential. The development of specific ChemR23 agonists and antagonists represents a novel and promising strategy to move beyond simple inflammatory suppression towards actively promoting resolution and restoring tissue homeostasis.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- To cite this document: BenchChem. [The Dual Role of ChemR23 in Inflammatory Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12400190#the-role-of-chemr23-in-inflammatory-diseases>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)